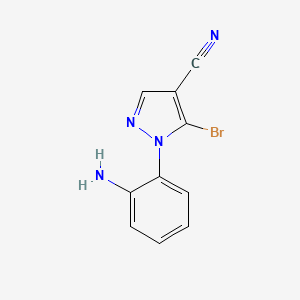

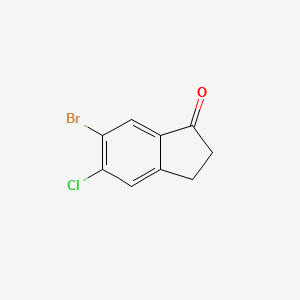

![molecular formula C6H4BrN3 B578371 7-Bromoimidazo[1,2-a]pyrimidine CAS No. 1251033-57-4](/img/structure/B578371.png)

7-Bromoimidazo[1,2-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

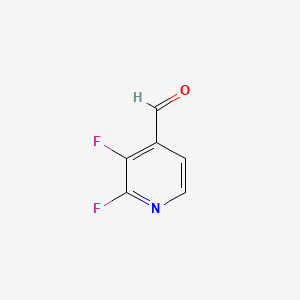

7-Bromoimidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 . It is typically stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well studied in the past decade . The most effective protocols for their synthesis are metal-free and include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as NOESY, HSQC, and HMBC .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively. The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .

Physical and Chemical Properties Analysis

This compound is a solid substance . It is typically stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .

Aplicaciones Científicas De Investigación

Facilitating Complex Synthesis Processes

7-Bromoimidazo[1,2-a]pyrimidine serves as a crucial intermediate in synthesizing complex heterocyclic compounds. For instance, it has been utilized in the phenoxide leaving group SNAr strategy for the preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines. This method offers an improvement over prior methods, particularly in cases where multiple unique 3-aryl substituents are to be incorporated alongside multiple unique 7-amino substituents, showcasing its versatility and efficiency in facilitating complex synthesis processes (Catalano et al., 2015).

Enhancing Molecular Diversity

The compound is pivotal in the palladium-catalyzed regioselective arylation, which leads to efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles. This methodology underscores its significance in enhancing molecular diversity through straightforward and efficient synthesis routes (Li et al., 2003).

Solid-Phase Synthesis Applications

Its role extends to the solid-phase synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, demonstrating the compound's adaptability in various synthesis platforms. This approach, utilizing either acid or base labile linkers, facilitates the synthesis of a range of derivatives, further illustrating its utility in medicinal chemistry and drug development processes (Kazzouli et al., 2003).

Nucleic Acid Research

Furthermore, this compound derivatives have found applications in nucleic acid research. For instance, the 7-bromo compound has been used to harmonize the stability of the dA-dT vs. the dG-dC pair in oligonucleotide duplexes, indicating its potential in genetic studies and biotechnology applications (He et al., 2003).

Safety and Hazards

When handling 7-Bromoimidazo[1,2-a]pyrimidine, it is recommended to limit all unnecessary personal contact, wear protective clothing, use it in a well-ventilated area, and avoid contact with incompatible materials . It is also advised to avoid eating, drinking, or smoking when handling this compound .

Direcciones Futuras

Imidazo[1,2-a]pyridines, including 7-Bromoimidazo[1,2-a]pyrimidine, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade, and the focus is now on developing eco-friendly, metal-free direct formation methods . This will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and address the frequent challenges associated with the reported methods .

Propiedades

IUPAC Name |

7-bromoimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-1-3-10-4-2-8-6(10)9-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMPFHNDEOTXNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2N=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251033-57-4 |

Source

|

| Record name | 7-bromoimidazo[1,2-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)

![6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B578306.png)